2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione
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Description
This compound is also known as Rivaroxaban Impurity 27 . It is a Rivaroxaban intermediate, which is a novel antithrombotic agent . Rivaroxaban is a highly potent and selective, direct FXa inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C21H21N3O5 . The InChI code is 1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2 . The canonical SMILES representation is C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O .Physical And Chemical Properties Analysis
The molecular weight of this compound is 395.4 g/mol . It has a topological polar surface area of 99.2 Ų and a complexity of 610 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 6 rotatable bonds .Scientific Research Applications
Mesogenic Schiff Bases Synthesis and Characterization : Research has been conducted on synthesizing mesogenic Schiff bases related to isoindoline-1,3-dione derivatives. These compounds have shown enantiotropic liquid crystalline behavior, exhibiting Nematic texture and SmA phase in some derivatives. Their thermal behavior and mesomorphic properties were investigated, with findings on HOMO and LUMO band gaps correlating with theoretical calculations (Dubey et al., 2018).
Optoelectronic Properties Studies : Novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives have been synthesized and their photophysical, thermal properties characterized. These compounds demonstrated high thermal stability and exhibited promising properties as fluorescent compounds. Computational studies using Density Functional Theory (DFT) were conducted to calculate optical band gaps and Frontier Molecular Orbital (FMO) energies (Mane et al., 2019).
Crystal Structure and IR Spectrum Analysis : The crystal structure and infrared spectrum of related isoindoline-1,3-dione compounds have been studied. Structural analysis was carried out using single crystal X-ray diffraction, revealing insights into the crystallization and molecular structure of these compounds (Anouar et al., 2019).
Antimicrobial Activity and Molecular Docking Studies : Research on 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione showed antimicrobial activity and was subjected to computational studies including density function test (DFT) and docking studies. The compound exhibited activity against S. aureus and C. albicans (Ghabbour et al., 2016).
Synthesis and Characterization of Novel Derivatives : Synthesis and computational studies have been conducted on novel acridin-isoindoline-1,3-dione derivatives, exploring their potential as optoelectronically significant compounds. These studies included absorption and fluorescence spectra in different solvents, thermal stability assessments, and computational analyses (Mane et al., 2019).
properties
IUPAC Name |
2-[2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFVSMPWXAASIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623241 |
Source
|
Record name | 2-{2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione | |
CAS RN |
1257527-98-2 |
Source
|
Record name | 2-{2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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